

Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: (3-cyclopropyl-1H-pyrazol-5-yl)methanol

CAS No.: 1281984-39-1

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The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents one of the most significant and versatile scaffolds in drug discovery.^{[1][2][3]} Its unique structural and electronic properties allow it to serve as a valuable pharmacophore, engaging in various interactions with biological targets. Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.^{[4][5][6]} The introduction of a methanol group (-CH₂OH) to the pyrazole core further enhances its potential, providing a key hydrogen bonding moiety and a site for further chemical modification.

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the critical physicochemical properties of pyrazole methanol derivatives. Understanding and optimizing these properties—solubility, lipophilicity, ionization state (pKa), and chemical stability—is paramount for translating a potent compound into a successful therapeutic agent.^{[7][8][9]} We will delve into the causality behind experimental choices for characterizing these properties, present validated protocols, and illustrate the interconnectedness of these parameters in determining a drug candidate's ultimate fate in vivo.

Section 1: Synthesis of Pyrazole Methanol

Derivatives

The synthetic accessibility of a chemical series is a foundational consideration in any drug discovery program. Pyrazole methanol derivatives can be synthesized through various established routes, often involving the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, followed by functional group manipulation to introduce the methanol moiety.

A common and versatile approach involves the reaction of a β -keto-ester with hydrazine to form a pyrazolone, which can then be subjected to Vilsmeier-Haack formylation followed by reduction. This multi-step synthesis allows for the introduction of diversity at various positions of the pyrazole ring.

Representative Synthetic Protocol: Synthesis of (1,3-diphenyl-1H-pyrazol-4-yl)methanol

This protocol outlines a reliable method for synthesizing a representative pyrazole methanol derivative. The rationale for this pathway is its robustness and the commercial availability of the starting materials. The final reduction step is critical; using a mild reducing agent like sodium borohydride selectively reduces the aldehyde to an alcohol without affecting the pyrazole core.

Step 1: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde

- In a round-bottom flask, cool a solution of N,N-dimethylformamide (DMF, 5 equivalents) to 0°C with an ice bath.
- Slowly add phosphorus oxychloride (POCl_3 , 2 equivalents) dropwise while maintaining the temperature below 5°C. Stir for 30 minutes to form the Vilsmeier reagent.
- Add 1,3-diphenyl-1H-pyrazole (1 equivalent) to the flask.
- Allow the reaction mixture to warm to room temperature and then heat to 60°C for 4-6 hours, monitoring by TLC until the starting material is consumed.
- Cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

- Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.
- The solid precipitate (1,3-diphenyl-1H-pyrazole-4-carbaldehyde) is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Reduction to (1,3-diphenyl-1H-pyrazol-4-yl)methanol

- Dissolve the pyrazole-4-carbaldehyde from the previous step in a suitable solvent like methanol or ethanol in a round-bottom flask.
- Cool the solution to 0°C in an ice bath.
- Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C. The addition is exothermic and generates hydrogen gas, requiring caution.
- After the addition is complete, stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
- Quench the reaction by the slow addition of water.
- Remove the organic solvent under reduced pressure.
- Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) three times.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- The crude product can be purified by column chromatography on silica gel to yield the pure (1,3-diphenyl-1H-pyrazol-4-yl)methanol.

 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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General workflow for the synthesis of a pyrazole methanol derivative.

Section 2: Crucial Physicochemical Properties and Their Determination

The journey of a drug from administration to its target is governed by its physicochemical properties. For pyrazole methanol derivatives, a careful balance of these attributes is essential for oral bioavailability and efficacy.^{[7][9][10]}

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Aqueous Solubility

Solubility is the cornerstone of drug absorption. A compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[11] For pyrazole methanol derivatives, the hydroxyl group can improve aqueous solubility through hydrogen bonding, but the overall solubility will be heavily influenced by the substituents on the pyrazole and phenyl rings.

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility because it measures the concentration of a saturated solution in equilibrium with the solid drug, representing the true solubility limit.[16]

- **Preparation:** Add an excess amount of the solid pyrazole methanol derivative to a known volume of the test buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation is achieved and maintained.[17]
- **Equilibration:** Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, separate the undissolved solid from the solution. This is a critical step to avoid artificially inflating the measured concentration. Centrifugation followed by careful withdrawal of the supernatant is preferred over filtration, which can lead to compound adsorption.[16]
- **Quantification:** Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Validation:** It is good practice to visually confirm the presence of remaining solid in the vial before separation to verify that the initial amount was indeed in excess.

Lipophilicity (LogP & LogD)

Lipophilicity, the "oil-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes.[12] It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds. The pyrazole ring itself is less lipophilic than a benzene ring, which can be advantageous in drug design.[18]

This classic method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, providing a direct measure of its lipophilicity.

- **System Preparation:** Use n-octanol (pre-saturated with the aqueous buffer) and an aqueous buffer (e.g., PBS at pH 7.4, pre-saturated with n-octanol). Pre-saturation is essential to prevent volume changes during the experiment.
- **Partitioning:** Add a known amount of the pyrazole methanol derivative to a vial containing equal volumes of the pre-saturated n-octanol and aqueous buffer.
- **Equilibration:** Shake the vial vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases and reach equilibrium.
- **Phase Separation:** Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
- **Quantification:** Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the aqueous ([Aqueous]) and octanol ([Organic]) layers using a suitable analytical method like HPLC-UV.
- **Calculation:** Calculate the partition coefficient (P) and LogP using the following equations:
 - $P = \frac{[\text{Organic}]}{[\text{Aqueous}]}$
 - $\text{LogP} = \text{Log}_{10}(P)$ ^[13]

Ionization Constant (pKa)

The pyrazole ring contains both a weakly acidic N-H proton and a weakly basic pyridinic nitrogen, making its derivatives amphoteric.^{[5][19]} The pKa value(s) define the pH at which the compound transitions between its neutral and ionized forms. This is critical as the charged state significantly increases solubility but often decreases membrane permeability.

Potentiometric titration is a highly accurate method for determining pKa. It involves monitoring the pH of a solution as a titrant (acid or base) is added incrementally.

- **Sample Preparation:** Dissolve an accurately weighed amount of the pyrazole methanol derivative in a suitable solvent, often a co-solvent system like methanol/water, to ensure

solubility throughout the titration.

- **Titration Setup:** Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH.
- **Titration:** Add small, precise volumes of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) to the solution. Record the pH after each addition, allowing the reading to stabilize.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Sophisticated software can be used to calculate the pKa from the titration data with high precision.



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Relationship between key physicochemical properties and drug ADME.

Chemical Stability

A drug candidate must be stable under various conditions to ensure it has an adequate shelf-life and maintains its potency.[15] Stability testing evaluates the molecule's susceptibility to degradation from factors like temperature, humidity, and light.[20]

Accelerated stability studies use exaggerated storage conditions to predict the long-term stability of a substance in a shorter timeframe, following ICH (International Council for Harmonisation) guidelines.[15]

- **Sample Preparation:** Prepare samples of the solid pyrazole methanol derivative and, if applicable, a solution in a relevant formulation vehicle.
- **Storage Conditions:** Place the samples in controlled environment stability chambers. Common accelerated conditions are 40°C / 75% Relative Humidity (RH).[21] A photostability study should also be conducted by exposing the sample to a controlled amount of light.
- **Time Points:** Store the samples for a defined period (e.g., 1, 3, and 6 months).
- **Analysis:** At each time point, withdraw a sample and analyze it for:
 - **Assay:** Quantify the amount of the parent compound remaining using a stability-indicating HPLC method. This method must be validated to separate the parent drug from any potential degradation products.[22]
 - **Degradation Products:** Identify and quantify any new peaks that appear in the chromatogram.
 - **Physical Properties:** Observe any changes in appearance, color, or physical form.
- **Data Evaluation:** The rate of degradation is used to extrapolate the shelf-life under recommended storage conditions (e.g., 25°C / 60% RH).

Conclusion

The physicochemical properties of pyrazole methanol derivatives are not independent variables but rather a complex, interconnected set of parameters that collectively dictate the developability of a drug candidate. A thorough and early characterization of solubility, lipophilicity, pKa, and stability is a non-negotiable aspect of modern drug discovery. The protocols and principles outlined in this guide provide a framework for generating high-quality, reliable data. By understanding the "why" behind these experimental choices, researchers can make more informed decisions, intelligently guide lead optimization efforts, and ultimately increase the probability of advancing potent molecules into clinically successful medicines.

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